molecular formula C6H10F3NO B15204200 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine CAS No. 31185-57-6

4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine

Cat. No.: B15204200
CAS No.: 31185-57-6
M. Wt: 169.14 g/mol
InChI Key: AVEJFSNLMOFPTA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methyl-1-propanol with trifluoroacetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium or Grignard reagents facilitate substitution reactions.

Major Products:

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 4,4-Dimethyl-2,2’-bipyridine
  • 4,4’-Dimethoxy-2,2’-bipyridine
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl

Comparison: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile chemical intermediates.

Properties

CAS No.

31185-57-6

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazolidine

InChI

InChI=1S/C6H10F3NO/c1-5(2)3-11-4(10-5)6(7,8)9/h4,10H,3H2,1-2H3

InChI Key

AVEJFSNLMOFPTA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1)C(F)(F)F)C

Origin of Product

United States

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